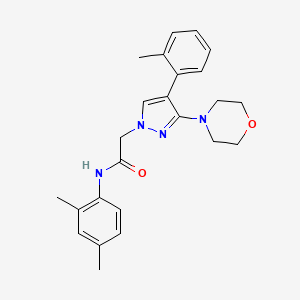

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-17-8-9-22(19(3)14-17)25-23(29)16-28-15-21(20-7-5-4-6-18(20)2)24(26-28)27-10-12-30-13-11-27/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZYSRJTTANZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Substitution reactions: The pyrazole ring is then functionalized with the appropriate substituents, such as the morpholino and o-tolyl groups.

Acylation: The final step involves the acylation of the pyrazole derivative with 2,4-dimethylphenyl acetic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.

Reduction: Reduction reactions can occur at the pyrazole ring or other functional groups.

Substitution: Various substitution reactions can be performed to modify the substituents on the pyrazole ring.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Morpholino vs.

Aromatic Substitutents : The o-tolyl group in the target compound introduces steric hindrance and hydrophobicity, contrasting with the methylsulfanyl group in , which offers polarizability but lower metabolic stability.

Co-crystal Effects : The naphthalene diol co-crystal in demonstrates how hydrogen-bonding networks (C=O···H–O and N–H···O) can stabilize crystal structures, a feature absent in the target compound’s current characterization .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Observations:

Solubility: The target compound’s low aqueous solubility (predicted 0.15 mg/mL) aligns with its hydrophobic o-tolyl and 2,4-dimethylphenyl groups. In contrast, ’s diethylamino group improves solubility (1.20 mg/mL) due to reduced steric bulk .

Bioactivity: While the target compound’s bioactivity remains unconfirmed, its morpholino-pyrazolyl structure resembles kinase inhibitors. and show antifungal and antibacterial activity, respectively, linked to their heterocyclic cores .

Biological Activity

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, with the CAS number 1286719-39-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 404.5 g/mol. The compound features a complex structure that includes a dimethylphenyl group, a morpholino moiety, and a pyrazole ring.

| Property | Value |

|---|---|

| CAS Number | 1286719-39-8 |

| Molecular Formula | C₁₄H₁₈N₄O₂ |

| Molecular Weight | 404.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and morpholino groups exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study:

A study assessed the anticancer efficacy of similar pyrazole derivatives in vitro against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated that compounds with morpholino substitutions significantly reduced cell viability, suggesting a promising lead for further development in anticancer therapies .

Anti-inflammatory Activity

Compounds with similar structures have also been evaluated for anti-inflammatory properties. The presence of the morpholino group is believed to enhance the anti-inflammatory effects by modulating inflammatory pathways.

Research Findings:

In a series of experiments involving lipopolysaccharide (LPS)-induced inflammation in macrophages, derivatives of this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could serve as an effective anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and pyrazole rings can significantly influence biological activity. For example:

- Substituents on the phenyl ring: Electron-donating groups tend to enhance activity.

- Morpholino group positioning: Variations in the morpholino substituent can affect solubility and bioavailability.

These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy.

Q & A

Q. What analytical techniques assess stability under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal stability : TGA/DSC (25–200°C, N₂ atmosphere).

- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS. Identify degradation products using QTOF-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.